N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(2-methoxyphenoxy)acetamide
Description
Properties
IUPAC Name |
N-[1-(3,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-2-(2-methoxyphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O4/c1-14-8-9-16(10-15(14)2)27-21-17(11-24-27)22(29)26(13-23-21)25-20(28)12-31-19-7-5-4-6-18(19)30-3/h4-11,13H,12H2,1-3H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPCKZVBMQONCHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)COC4=CC=CC=C4OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(2-methoxyphenoxy)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis methods, and relevant research findings.
Chemical Structure and Properties
This compound belongs to the pyrazolo[3,4-d]pyrimidine class, characterized by a bicyclic core structure. The specific substitutions at the 1-position (3,4-dimethylphenyl) and 2-position (2-methoxyphenoxy) enhance its biological properties. The molecular formula is with a molecular weight of approximately 433.468 g/mol.
Biological Activities
The biological activities of this compound can be summarized as follows:
- Anticancer Activity : Compounds with similar pyrazolo[3,4-d]pyrimidine structures have demonstrated significant anticancer properties. Research indicates that these compounds can inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
- Anti-inflammatory Effects : Pyrazolo derivatives are known for their anti-inflammatory properties. The compound may act as a selective inhibitor of cyclooxygenase enzymes (COX), which are pivotal in the inflammatory process .
- Antimicrobial Properties : There is evidence suggesting that pyrazolo compounds exhibit antimicrobial activities against a range of pathogens, making them potential candidates for treating infections .
The mechanism of action for this compound involves various pathways:
- Inhibition of Kinases : Many pyrazolo derivatives act as inhibitors of cyclin-dependent kinases (CDKs), which regulate cell cycle progression. This inhibition can lead to reduced proliferation in cancer cells .
- Interaction with Receptors : The compound may interact with estrogen receptors and other targets involved in cellular signaling pathways, contributing to its diverse biological effects .
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Pyrazolo Core : The initial step involves the synthesis of the pyrazolo[3,4-d]pyrimidine core through cyclization reactions.
- Substitution Reactions : Subsequent reactions introduce the 3,4-dimethylphenyl and 2-methoxyphenoxy groups onto the core structure.
- Acetamide Formation : Finally, acetamide functionality is introduced to yield the final product.
Research Findings and Case Studies
A review of recent literature highlights several studies focusing on similar compounds demonstrating significant biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(1-(3-methylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(3-fluorophenyl)acetamide | Similar pyrazolo core with different substitutions | Anticancer activity |
| N-(1-(2-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-methylacetamide | Contains a chlorophenyl group | Antimicrobial properties |
| N-(1-(2-methylphenyl)-5(4H)-oxopyrazolo[3,4-d]pyrimidin-5(6H)-yl)-N-(naphthalen-2-yl)acetamide | Features naphthalene substitution | Potential anti-inflammatory effects |
Scientific Research Applications
Biological Activities
The compound exhibits several promising biological activities:
Anticancer Activity
Research indicates that derivatives of this compound show potent cytotoxic effects against various cancer cell lines. Key findings include:
- Mechanism of Action : Induction of apoptosis through caspase activation and inhibition of cell proliferation.
- Case Study : A study demonstrated that related compounds had IC50 values as low as 0.39 μM against MCF-7 breast cancer cells, indicating strong anticancer potential.
Anti-inflammatory Properties
The compound has been shown to possess significant anti-inflammatory effects:
- Mechanism : Inhibition of cyclooxygenase (COX) enzymes involved in the inflammatory response.
- Research Findings : Experimental models have indicated that compounds in this class can reduce paw swelling and body weight loss in inflammatory conditions.
Antioxidant Activity
Preliminary studies suggest that this compound may also exhibit antioxidant properties, which could contribute to its overall therapeutic profile.
Case Studies and Research Findings
Several studies have highlighted the biological activities of N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(2-methoxyphenoxy)acetamide:
Anticancer Research
A comprehensive study assessed the cytotoxicity of various pyrazolo[3,4-d]pyrimidine derivatives against cancer cell lines. The results indicated significant growth inhibition in cancer cells while sparing non-cancerous cells.
Anti-inflammatory Studies
Research conducted by Sivaramakarthikeyan et al. demonstrated that para-nitrophenyl derivatives linked to pyrazole conjugates exhibited remarkable anti-inflammatory effects comparable to established treatments like diclofenac.
Summary Table of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cells | [Study on MCF-7 cells] |
| Anti-inflammatory | Inhibits COX enzymes | [Sivaramakarthikeyan et al.] |
| Antioxidant | Potential antioxidant activity | Preliminary findings |
Comparison with Similar Compounds
Structural Analog 1: 2-[1-(4-Fluorophenyl)-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-methoxyphenyl)acetamide
- Core Structure: Pyrazolo[3,4-d]pyrimidinone.
- Key Differences: Substituents: 4-Fluorophenyl at the 1-position (vs. 3,4-dimethylphenyl in the target compound) and 3-methoxyphenyl acetamide (vs. 2-methoxyphenoxy). Functional Groups: Fluorine at the phenyl ring increases electronegativity and metabolic stability, while the 3-methoxy group on the acetamide may alter pharmacokinetic properties due to reduced steric hindrance compared to the 2-methoxy position .
| Property | Target Compound | Analog 1 |
|---|---|---|
| 1-Position Substituent | 3,4-Dimethylphenyl | 4-Fluorophenyl |
| Acetamide Substituent | 2-Methoxyphenoxy | 3-Methoxyphenyl |
| Electron Effects | Electron-donating (methyl groups) | Electron-withdrawing (fluorine) |
| Potential Stability | Moderate metabolic stability | Enhanced stability (fluorine) |
Structural Analog 2: 4-(4-Amino-1-(1-(5-Fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide
- Core Structure: Pyrazolo[3,4-d]pyrimidinone fused with a chromenone system.
- The sulfonamide group (vs. acetamide) improves solubility but may reduce cell permeability. Fluorine Atoms: Dual fluorine substitution (chromenone and phenyl) increases lipophilicity and bioavailability .
| Property | Target Compound | Analog 2 |
|---|---|---|
| Core Fusion | Pyrazolo[3,4-d]pyrimidinone | Pyrazolo[3,4-d]pyrimidinone-chromenone |
| Functional Group | Acetamide | Sulfonamide |
| Solubility | Moderate (acetamide) | High (sulfonamide) |
| Lipophilicity | Moderate | High (fluorine substitutions) |
Structural Analog 3: Pyrimido[4,5-d]pyrimidin-4(1H)-one Derivatives (e.g., Compound 3b)
- Core Structure: Pyrimido[4,5-d]pyrimidinone (vs. pyrazolo[3,4-d]pyrimidinone).
- Key Differences: Heterocyclic Core: Pyrimido[4,5-d]pyrimidinone lacks the pyrrole ring, reducing hydrogen-bonding capacity.
| Property | Target Compound | Analog 3 |
|---|---|---|
| Core Structure | Pyrazolo[3,4-d]pyrimidinone | Pyrimido[4,5-d]pyrimidinone |
| Key Substituent | 2-Methoxyphenoxy | 4-Methylpiperazinyl |
| Hydrogen Bonding | High (pyrrole N-H) | Moderate |
| CNS Targeting Potential | Low | High (methylpiperazine) |
Preparation Methods
Cyclocondensation of 5-Aminopyrazole Derivatives
The foundational step employs 5-amino-1-(3,4-dimethylphenyl)-1H-pyrazole-4-carboxamide as the precursor, which undergoes cyclization with β-keto esters or diketones. In a representative procedure (Figure 1), refluxing the aminopyrazole with ethyl acetoacetate in glacial acetic acid for 1–2 hours yields the 4-oxo-pyrazolo[3,4-d]pyrimidine scaffold through intramolecular cyclodehydration. Key parameters include:
- Solvent: Glacial acetic acid (optimal for protonation and cyclization)
- Temperature: 80–100°C (prevents side reactions)
- Yield: 85–91% under optimized conditions
Mechanistic Insight: The reaction proceeds via enolate formation at the β-keto ester, followed by nucleophilic attack by the pyrazole’s exocyclic amine. Subsequent dehydration generates the pyrimidinone ring, as confirmed by IR spectroscopy showing C=O stretching at 1653–1677 cm⁻¹.
Conjugation of 2-(2-Methoxyphenoxy)Acetamide
Synthesis of 2-(2-Methoxyphenoxy)Acetic Acid
The side chain precursor is prepared by alkylation of 2-methoxyphenol with ethyl bromoacetate in acetone using K₂CO₃, followed by saponification (NaOH, EtOH/H₂O) to yield the carboxylic acid (92% overall).
Amide Bond Formation
The pyrazolo[3,4-d]pyrimidinone intermediate is reacted with 2-(2-methoxyphenoxy)acetyl chloride (generated in situ using oxalyl chloride) in THF with triethylamine. Alternatively, EDCI/HOBt-mediated coupling in DMF at 0°C to room temperature provides the acetamide in 88% yield.
Optimization Data:
| Coupling Method | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| Acyl chloride | THF | 0°C → RT | 82 |
| EDCI/HOBt | DMF | 0°C → RT | 88 |
Integrated One-Pot Strategies
Recent protocols combine steps 1–3 using sequential Vilsmeier-Haack amidination and heterocyclization. Treatment of 5-amino-1-(3,4-dimethylphenyl)pyrazole with POCl₃/DMF generates a chloroiminium intermediate, which reacts with 2-(2-methoxyphenoxy)acetamide under microwave irradiation (100°C, 30 min) to furnish the target compound in 76% yield.
Analytical Characterization
Spectroscopic Validation:
- ¹H NMR (DMSO-d₆): δ 2.25 (s, 6H, 2×CH₃), 3.78 (s, 3H, OCH₃), 4.92 (s, 2H, CH₂), 6.85–7.48 (m, 7H, aromatic)
- HRMS: m/z 476.1789 [M+H]⁺ (calc. 476.1793)
Challenges and Solutions
Regioselectivity in Cyclization:
Competing 1,3-dipolar cycloaddition pathways are mitigated by using electron-deficient β-keto esters, which favor pyrimidinone formation over pyrazolopyrrole byproducts.
Amide Hydrolysis Prevention: Low-temperature coupling (0–5°C) and anhydrous conditions suppress hydrolysis of the acetamide group during EDCI-mediated reactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
